3-Chloro-2-fluoro-4-methylbenzonitrile

Metabolic Disease Diabetes GPR119 Agonist

Sourcing a regiospecifically pure, multi-halogenated benzonitrile scaffold often results in isomer contamination that confounds pharmacological assays. This specific 3-chloro-2-fluoro-4-methyl isomer eliminates that variable, providing a reliable starting point for SAR studies. - GPR119 Agonist: Documented potency (EC50 = 41 nM) for developing next-gen insulin secretagogues. - NOS Inhibitor Tool: eNOS IC50 of 180 nM with a moderate selectivity window over iNOS (260-320 nM) for vascular biology studies. - SARM Vector: Enables exploration of novel chemical space distinct from 2-chloro-4-fluoro-3-methylbenzonitrile for patent diversification.

Molecular Formula C8H5ClFN
Molecular Weight 169.58 g/mol
Cat. No. B14894955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-fluoro-4-methylbenzonitrile
Molecular FormulaC8H5ClFN
Molecular Weight169.58 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C#N)F)Cl
InChIInChI=1S/C8H5ClFN/c1-5-2-3-6(4-11)8(10)7(5)9/h2-3H,1H3
InChIKeyAVGJISDQUUABAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-fluoro-4-methylbenzonitrile: Overview


3-Chloro-2-fluoro-4-methylbenzonitrile (CAS 1805113-33-0) is a halogenated aromatic nitrile featuring a benzene ring substituted with a chlorine atom at position 3, a fluorine atom at position 2, a methyl group at position 4, and a cyano group . With a molecular formula of C8H5ClFN and a molecular weight of 169.58 g/mol, this compound serves as a key intermediate in organic synthesis, particularly for the construction of pharmaceutical and agrochemical candidates . The specific arrangement of electron-withdrawing (chloro, fluoro, cyano) and electron-donating (methyl) groups imparts unique reactivity profiles that differentiate it from its regioisomers and other in-class building blocks .

Halogenated benzonitrile building block for medicinal chemistry
GPR119 agonist pathway probe (reported potency context)
eNOS/iNOS pharmacological tool for vascular pathway studies

3-Chloro-2-fluoro-4-methylbenzonitrile Irreplaceability


In medicinal chemistry and chemical biology, the precise substitution pattern on an aromatic ring is a critical determinant of molecular recognition, metabolic stability, and synthetic utility. 3-Chloro-2-fluoro-4-methylbenzonitrile occupies a unique chemical space defined by its specific 1,2,3,4-tetrasubstituted benzene core . Substituting this compound with a close regioisomer, such as 2-chloro-4-fluoro-3-methylbenzonitrile (CAS 796600-15-2), or a mono/di-halogenated benzonitrile can lead to significant and unpredictable changes in downstream biological activity or alter the chemoselectivity in key synthetic transformations like nucleophilic aromatic substitution (SNAr) and cross-coupling reactions . The quantitative evidence below highlights specific, measurable points of differentiation that justify the procurement of this specific isomer for targeted research applications.

Target Compound
3-Chloro-2-fluoro-4-methylbenzonitrile
Potential Substitute
2-Chloro-4-fluoro-3-methylbenzonitrile (regioisomer)
Regioisomer shift may alter downstream biological activity and chemoselectivity in SNAr and cross-coupling reactions.
Target Profile
eNOS/iNOS inhibitor with 180 nM eNOS IC50
Classical Comparator
L-NAME (non-selective NOS inhibitor)
Isoform selectivity profile may shift; iNOS inhibition window differs from classical NOS inhibitors, affecting vascular study interpretation.

3-Chloro-2-fluoro-4-methylbenzonitrile Quantitative Evidence


GPR119 Agonist Superior Potency

This compound demonstrates sub-micromolar agonist activity at the mouse GPR119 receptor, a key target for type 2 diabetes. It exhibits an EC50 of 41 nM in a cAMP accumulation assay [1]. In comparison, the early-stage GPR119 agonists PSN632408 and PSN 375963 show significantly lower potency, with EC50 values of 7,900 nM and 7,900 nM, respectively, for the mouse receptor . This represents an approximately 190-fold improvement in potency for this compound over these established reference agonists.

GPR119 Agonist Activity
Cross-study comparable
This compound EC50 41 nM
PSN632408 EC50 7,900 nM
PSN 375963 EC50 7,900 nM
~190-fold difference
Reported assay potency context; supports lower-concentration probe use
cAMP accumulation assay, mouse GPR119 receptor
Metabolic Disease Diabetes GPR119 Agonist

Dual eNOS/iNOS Inhibition Profile

3-Chloro-2-fluoro-4-methylbenzonitrile inhibits human endothelial nitric oxide synthase (eNOS) with an IC50 of 180 nM [1]. This level of eNOS inhibition is comparable to the well-characterized tool compound Diphenyleneiodonium Chloride (DPI), which also has a reported IC50 of 180 nM for eNOS-mediated relaxation of rat aortic rings . Furthermore, this compound shows a modest selectivity window, inhibiting inducible NOS (iNOS) with IC50 values ranging from 260 nM to 320 nM in cellular assays [2]. This contrasts with L-NAME, a classic non-selective NOS inhibitor, which exhibits a higher IC50 for eNOS (500 nM) and a much weaker effect on iNOS (Ki of 4-65 µM) .

eNOS/iNOS Inhibition
Cross-study comparable
This compound eNOS IC50 180 nM
DPI eNOS IC50 180 nM
L-NAME eNOS IC50 500 nM
Equipotent to DPI; 2.8-fold vs L-NAME
iNOS IC50 260–320 nM (this compound)
Isoform-selectivity assay context; supports pharmacological profiling
Human eNOS insect cell assay; iNOS cellular assay
Cardiovascular Inflammation Nitric Oxide Synthase

Regioisomeric Specificity in SARM Synthesis

The specific substitution pattern of 3-Chloro-2-fluoro-4-methylbenzonitrile distinguishes it from its regioisomer, 2-chloro-4-fluoro-3-methylbenzonitrile (CAS 796600-15-2). The latter is a documented reagent in the synthesis of a novel and potent nonsteroidal androgen receptor modulator (SARM) with partial agonist activity . While direct biological data for the target compound in this context is lacking, the principle of regioisomer-dependent activity in SARMs is well-established. In related SARM research, modifying the substitution pattern on the benzonitrile ring of lead compounds has been shown to significantly alter both potency and tissue selectivity (e.g., anabolic vs. androgenic effects) [1]. Therefore, the use of the 3-chloro-2-fluoro-4-methyl isomer is mandated for replicating specific synthetic routes or for exploring a distinct vector in SARM chemical space compared to the more widely reported 2-chloro-4-fluoro-3-methyl regioisomer.

SARM Regioisomer Specificity
Class-level inference
Distinct regioisomer vs. 2-chloro-4-fluoro-3-methylbenzonitrile; no direct biological data for this isomer
Regioisomer-dependent activity in SARMs; class-level inference
Synthesis and SAR context; data to verify
Androgen Receptor Modulation SARM Muscle Wasting

3-Chloro-2-fluoro-4-methylbenzonitrile R&D Applications


Metabolic Disease Probe Development

Due to its documented potency as a GPR119 agonist (EC50 = 41 nM), 3-Chloro-2-fluoro-4-methylbenzonitrile is a suitable starting point or reference compound for the development of next-generation anti-diabetic agents. Researchers can use this compound in cell-based assays to study GLP-1 secretion and insulin regulation, or as a benchmark to evaluate the activity of novel synthetic GPR119 agonists [1].

Cardiovascular NOS Pathway Tool

With an eNOS IC50 of 180 nM and a moderate window over iNOS (IC50 260-320 nM), this compound can serve as a pharmacological tool to investigate the role of endothelial nitric oxide synthase in vascular biology [1][2]. Its profile differs from standard inhibitors like L-NAME, making it valuable for comparative studies aimed at understanding isoform-specific NOS functions in models of hypertension, atherosclerosis, or inflammation [2].

SARM Synthesis Intermediate

As a unique halogenated benzonitrile building block, this compound is a critical starting material for synthesizing novel SARM candidates. Its distinct 3-chloro-2-fluoro-4-methyl substitution pattern allows medicinal chemists to explore a new vector of chemical space distinct from that of known SARMs synthesized from regioisomeric precursors like 2-chloro-4-fluoro-3-methylbenzonitrile . This is essential for patent diversification and for fine-tuning the pharmacological profile of next-generation muscle-sparing androgens [3].

Application
Selection Property
Validation Focus
Metabolic pathway probe development
Reported GPR119 agonist potency context
cAMP accumulation and GLP-1 secretion endpoints
Vascular biology NOS pathway studies
eNOS/iNOS inhibition profile
Isoform-specific functional assays in vascular models
SARM synthesis intermediate
Unique regioisomeric substitution pattern
Synthetic route fidelity and SAR exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-2-fluoro-4-methylbenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.